Cas no 1521627-03-1 (O-{1-(4-chloro-3-fluorophenyl)cyclopropylmethyl}hydroxylamine)

O-{1-(4-chloro-3-fluorophenyl)cyclopropylmethyl}hydroxylamine Chemical and Physical Properties
Names and Identifiers
-
- O-{1-(4-chloro-3-fluorophenyl)cyclopropylmethyl}hydroxylamine
- O-{[1-(4-chloro-3-fluorophenyl)cyclopropyl]methyl}hydroxylamine
- EN300-1965157
- 1521627-03-1
-
- Inchi: 1S/C10H11ClFNO/c11-8-2-1-7(5-9(8)12)10(3-4-10)6-14-13/h1-2,5H,3-4,6,13H2
- InChI Key: WDRKUZCXMWGJQU-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1F)C1(CON)CC1
Computed Properties
- Exact Mass: 215.0513198g/mol
- Monoisotopic Mass: 215.0513198g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 35.2Ų
O-{1-(4-chloro-3-fluorophenyl)cyclopropylmethyl}hydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1965157-0.5g |
O-{[1-(4-chloro-3-fluorophenyl)cyclopropyl]methyl}hydroxylamine |
1521627-03-1 | 0.5g |
$1440.0 | 2023-09-17 | ||
Enamine | EN300-1965157-0.1g |
O-{[1-(4-chloro-3-fluorophenyl)cyclopropyl]methyl}hydroxylamine |
1521627-03-1 | 0.1g |
$1320.0 | 2023-09-17 | ||
Enamine | EN300-1965157-0.25g |
O-{[1-(4-chloro-3-fluorophenyl)cyclopropyl]methyl}hydroxylamine |
1521627-03-1 | 0.25g |
$1381.0 | 2023-09-17 | ||
Enamine | EN300-1965157-5g |
O-{[1-(4-chloro-3-fluorophenyl)cyclopropyl]methyl}hydroxylamine |
1521627-03-1 | 5g |
$4349.0 | 2023-09-17 | ||
Enamine | EN300-1965157-10.0g |
O-{[1-(4-chloro-3-fluorophenyl)cyclopropyl]methyl}hydroxylamine |
1521627-03-1 | 10g |
$6450.0 | 2023-06-01 | ||
Enamine | EN300-1965157-0.05g |
O-{[1-(4-chloro-3-fluorophenyl)cyclopropyl]methyl}hydroxylamine |
1521627-03-1 | 0.05g |
$1261.0 | 2023-09-17 | ||
Enamine | EN300-1965157-5.0g |
O-{[1-(4-chloro-3-fluorophenyl)cyclopropyl]methyl}hydroxylamine |
1521627-03-1 | 5g |
$4349.0 | 2023-06-01 | ||
Enamine | EN300-1965157-10g |
O-{[1-(4-chloro-3-fluorophenyl)cyclopropyl]methyl}hydroxylamine |
1521627-03-1 | 10g |
$6450.0 | 2023-09-17 | ||
Enamine | EN300-1965157-1g |
O-{[1-(4-chloro-3-fluorophenyl)cyclopropyl]methyl}hydroxylamine |
1521627-03-1 | 1g |
$1500.0 | 2023-09-17 | ||
Enamine | EN300-1965157-1.0g |
O-{[1-(4-chloro-3-fluorophenyl)cyclopropyl]methyl}hydroxylamine |
1521627-03-1 | 1g |
$1500.0 | 2023-06-01 |
O-{1-(4-chloro-3-fluorophenyl)cyclopropylmethyl}hydroxylamine Related Literature
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J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
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Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
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Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
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Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
Additional information on O-{1-(4-chloro-3-fluorophenyl)cyclopropylmethyl}hydroxylamine
Research Brief on O-{1-(4-chloro-3-fluorophenyl)cyclopropylmethyl}hydroxylamine (CAS: 1521627-03-1)
O-{1-(4-chloro-3-fluorophenyl)cyclopropylmethyl}hydroxylamine (CAS: 1521627-03-1) is a novel chemical entity that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique cyclopropylmethyl-hydroxylamine moiety and halogenated aromatic ring, has shown promising potential in various therapeutic applications, particularly in the development of enzyme inhibitors and targeted therapies. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, positioning it as a candidate for further preclinical evaluation.
The synthesis of O-{1-(4-chloro-3-fluorophenyl)cyclopropylmethyl}hydroxylamine involves a multi-step process, starting from commercially available 4-chloro-3-fluorobenzaldehyde. Key steps include the formation of the cyclopropyl ring via a Corey-Chaykovsky reaction, followed by functionalization to introduce the hydroxylamine group. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, facilitating its use in subsequent biological studies. The compound's stability under physiological conditions has also been investigated, with findings suggesting moderate stability in aqueous solutions at neutral pH.
In terms of biological activity, O-{1-(4-chloro-3-fluorophenyl)cyclopropylmethyl}hydroxylamine has demonstrated inhibitory effects against several enzymes, including lysine-specific demethylases (LSDs) and monoamine oxidases (MAOs). These enzymes play critical roles in epigenetic regulation and neurotransmitter metabolism, respectively, making them attractive targets for treating diseases such as cancer and neurological disorders. Preliminary in vitro assays indicate that the compound exhibits selective inhibition against LSD1, with an IC50 value in the low micromolar range. Further mechanistic studies are underway to elucidate its binding mode and specificity.
Recent in vivo studies have explored the pharmacokinetic and pharmacodynamic properties of O-{1-(4-chloro-3-fluorophenyl)cyclopropylmethyl}hydroxylamine. Animal models have revealed favorable oral bioavailability and tissue distribution, with notable accumulation in the brain and liver. These findings support its potential as a central nervous system (CNS)-active agent. However, challenges such as metabolic clearance and potential off-target effects remain to be addressed in future optimization efforts.
The therapeutic potential of this compound extends beyond enzyme inhibition. Emerging research suggests its utility as a prodrug or a building block for more complex drug candidates. For instance, its hydroxylamine group can be further derivatized to enhance solubility or target specificity. Collaborative efforts between academic and industrial researchers are currently exploring these avenues, with several patent applications filed in the past year.
In conclusion, O-{1-(4-chloro-3-fluorophenyl)cyclopropylmethyl}hydroxylamine represents a promising scaffold in medicinal chemistry, with demonstrated biological activities and potential for further development. Ongoing research aims to optimize its pharmacological profile and explore its applications in disease treatment. Future studies should focus on addressing its limitations and expanding its therapeutic scope.
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